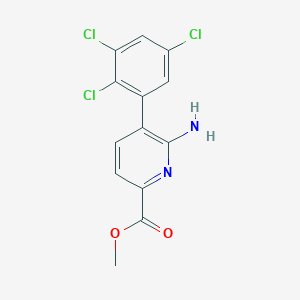

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

Descripción general

Descripción

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a heterocyclic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, an amino group, and a trichlorophenyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate typically involves a Suzuki-Miyaura coupling reaction. This reaction is carried out using bis(tri-tert-butylphosphine)palladium (0) as a catalyst, potassium fluoride as a base, and 2,3,5-trichlorobenzeneboronic acid as a reagent. The reaction is conducted in tetrahydrofuran at room temperature for 18 hours under a nitrogen atmosphere. The product is then purified by column chromatography to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of palladium catalysts and boronic acids is common in industrial settings due to their reliability and effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Synthesis

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate serves as a key building block in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been explored for their potential in treating various diseases due to their ability to interact with biological targets effectively.

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in the creation of materials with specific properties such as conductivity and fluorescence. Research has shown that incorporating this compound into polymer matrices can enhance their electrical properties, making them suitable for applications in electronic devices.

Biological Studies

Biochemical Interactions

this compound is employed as a probe in biological assays to study enzyme interactions and receptor binding. It has been documented to inhibit certain enzymes involved in metabolic pathways, influencing metabolic flux and cellular processes. For example, it has been shown to modulate gene expression related to cell cycle regulation and apoptosis.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits specific enzymes critical for metabolic processes in Arabidopsis thaliana, leading to significant alterations in growth patterns. The inhibition was quantified through various assays measuring enzyme activity before and after treatment with the compound .

Agricultural Applications

Herbicidal Activity

The compound exhibits notable herbicidal properties. It has been tested against various weed species and shown to effectively inhibit root growth at specific concentrations. A case study highlighted its superior efficacy compared to traditional herbicides like picloram when applied at higher concentrations .

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| Amaranthus retroflexus | 250 | 100 |

| Chenopodium album | 250 | 100 |

| Brassica napus | 10 | Greater than picloram |

Industrial Applications

Agrochemical Development

In the agrochemical sector, this compound is being investigated for its potential use in developing new pesticides. Its structure allows for modifications that can enhance its effectiveness against pests while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate involves its interaction with specific molecular targets. The amino group and the trichlorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, affecting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the biological activity of the compound and its derivatives.

Comparación Con Compuestos Similares

- Methyl 6-amino-5-(2,3-dichlorophenyl)picolinate

- Methyl 6-amino-5-(2,4,5-trichlorophenyl)picolinate

- Methyl 6-amino-5-(3,4,5-trichlorophenyl)picolinate

Comparison: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is unique due to the specific positioning of the trichlorophenyl group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted applications in medicinal chemistry and materials science.

Actividad Biológica

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a compound of significant interest in agricultural and pharmaceutical research due to its biological activity, particularly as a potential herbicide. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of picolinate derivatives. The synthesis typically involves the reaction between 2-picolinic acid derivatives and various amines or phenolic compounds. Recent studies have focused on modifying the chemical structure to enhance herbicidal efficacy while minimizing toxicity to non-target organisms.

Herbicidal Properties

The primary biological activity attributed to this compound is its herbicidal effect. Research has shown that this compound exhibits excellent inhibitory properties against various weed species. For instance:

- Inhibition of Root Growth : Studies indicate that at a concentration of 10 µM, this compound significantly inhibited root growth in Brassica napus and Abutilon theophrasti, outperforming traditional herbicides like picloram .

- Mechanism of Action : The herbicidal effect is believed to be mediated through the modulation of auxin-related genes. Specifically, it promotes ethylene release and abscisic acid (ABA) production, leading to plant death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the picolinate scaffold can dramatically influence biological activity. For example:

| Compound | IC50 (µM) | Comments |

|---|---|---|

| This compound | 10 | Effective against Amaranthus retroflexus |

| Halauxifen-methyl | 450 | Commercial herbicide for comparison |

| V-7 (Modified Compound) | 0.22 | 45 times more potent than halauxifen-methyl |

These findings suggest that strategic modifications can lead to compounds with enhanced potency against resistant weed species .

Efficacy Against Weeds

A notable study evaluated the efficacy of this compound against common agricultural weeds. The results demonstrated:

- Post-Emergence Activity : The compound showed a robust post-emergence effect at dosages of 250 g/ha against Chenopodium album and Amaranthus retroflexus, achieving over 90% control .

- Safety Profile : In trials with crops such as corn and wheat, the compound exhibited minimal phytotoxicity, indicating its potential for safe application in agricultural settings .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound on non-target organisms. For instance:

Propiedades

IUPAC Name |

methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKWPBAXXXQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.